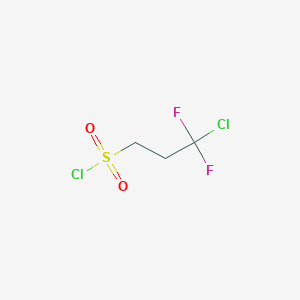

3-Chloro-3,3-difluoropropane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-chloro-3,3-difluoropropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2F2O2S/c4-3(6,7)1-2-10(5,8)9/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVOSRHBKZYZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)C(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3,3-difluoropropane-1-sulfonyl chloride typically involves the reaction of 3-chloro-3,3-difluoropropane with chlorosulfonic acid under controlled conditions . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:

3-chloro-3,3-difluoropropane+chlorosulfonic acid→3-Chloro-3,3-difluoropropane-1-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and stringent temperature control .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3,3-difluoropropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the sulfonyl chloride group.

Addition Reactions: The compound can participate in addition reactions with various reagents.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

Reaction Conditions: These reactions typically require mild to moderate temperatures and may use solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- 3-Chloro-3,3-difluoropropane-1-sulfonyl chloride serves as a versatile building block in organic chemistry. It is particularly useful for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The sulfonyl chloride group is highly reactive, allowing it to participate in nucleophilic substitution reactions to form sulfonamide derivatives.

Synthesis of Specialty Chemicals

- This compound is employed in the production of specialty chemicals and materials. Its reactivity enables the formation of polymers and surfactants that have enhanced properties due to the presence of fluorine atoms.

Biological Applications

Modification of Biomolecules

- In biological research, this compound is used to modify biomolecules such as proteins and peptides. This modification helps in studying their structure and function, providing insights into biochemical pathways and interactions.

Pharmaceutical Development

- The compound's unique properties make it valuable in the development of new pharmaceuticals. Its ability to form stable bonds with biomolecules can lead to the creation of novel therapeutic agents that target specific biological pathways .

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be synthesized to create antiviral agents. These studies focus on the compound's ability to inhibit viral replication by modifying key proteins involved in the viral lifecycle.

Case Study 2: Agrochemical Development

Another area of application involves the use of this compound in developing new agrochemicals. Its reactivity allows for the creation of herbicides and pesticides that are more effective and environmentally friendly compared to traditional chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-3,3-difluoropropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-chloro-3,3-difluoropropane-1-sulfonyl chloride with structurally related sulfonyl chlorides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₃H₄Cl₂F₂O₂S | ~213.07 | Not reported | Not reported | Chlorine and two fluorines at position 3 |

| Trifluoromethanesulfonyl chloride | CF₃SO₂Cl | 168.52 | 29–32 | 1.583 | Trifluoromethyl group (-CF₃) |

| 3-Bromo-3,3-difluoropropane-1-sulfonyl chloride | C₃H₄BrClF₂O₂S | 257.48 | Not reported | Not reported | Bromine replaces chlorine at position 3 |

| 3,3,3-Trifluoro-1-phenylpropane-1-sulfonyl chloride | C₉H₈ClF₃O₂S | 272.67 | Not reported | Not reported | Phenyl group at position 1, trifluoro at position 3 |

Key Comparisons

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

- Structure vs. Reactivity : The trifluoromethyl group (-CF₃) is a stronger electron-withdrawing group than the chloro-difluoro substituents in the target compound, leading to higher electrophilicity and reactivity in nucleophilic substitutions.

- Physical Properties : Lower molecular weight (168.52 vs. ~213.07) and boiling point (29–32°C) compared to the target compound, suggesting higher volatility .

Molecular Weight: Higher molecular weight (257.48 vs. ~213.07) due to bromine’s mass, which could influence solubility and synthetic applications .

3,3,3-Trifluoro-1-phenylpropane-1-sulfonyl Chloride

- Aromatic Influence : The phenyl group introduces aromatic π-electrons, which may stabilize the molecule through resonance but reduce solubility in polar solvents.

- Steric Effects : The bulky phenyl group at position 1 could hinder reactions at the sulfonyl chloride group compared to the target compound’s linear propane chain .

Biological Activity

3-Chloro-3,3-difluoropropane-1-sulfonyl chloride (C₃H₄ClF₂O₂S) is an organosulfur compound that has garnered interest due to its unique chemical structure and potential applications in organic synthesis and pharmaceuticals. This compound features a sulfonyl chloride functional group, which is known for its reactivity in biological systems. Despite limited direct studies on its biological activity, insights can be drawn from the behavior of structurally similar compounds.

- Molecular Formula: C₃H₄ClF₂O₂S

- Molecular Weight: 178.585 g/mol

- Density: Approximately 1.5 g/cm³

- Boiling Point: About 202 °C at 760 mmHg

Sulfonyl chlorides like this compound are electrophilic agents that can react with nucleophilic sites in proteins and other biomolecules. This reactivity suggests potential interactions with enzymes and receptors, which may lead to various biological effects, including antimicrobial and anticancer properties. The presence of chlorine and fluorine atoms may further influence these interactions by altering the electronic characteristics of the compound.

Biological Activity Data

While specific studies on the biological activity of this compound are sparse, related compounds have been investigated for their pharmacological potentials. The following table summarizes findings from related research:

| Compound Name | Biological Activity | References |

|---|---|---|

| 3-Dimethylamino-propane-1-sulfonyl chloride | Antimicrobial properties; interacts with nucleophiles | |

| 3-Cyclopropyl-3,3-difluoropropane-1-sulfonyl chloride | Potential anticancer activity; electrophilic behavior | |

| General sulfonyl chlorides | Known to act as electrophiles; potential for drug development |

Case Studies and Research Findings

- Electrophilic Interactions : Research indicates that sulfonyl chlorides can modify proteins through nucleophilic substitution reactions. This modification can lead to changes in protein function, which is critical in drug design and development.

- Antimicrobial Potential : Similar compounds have shown promise as antimicrobial agents due to their ability to disrupt microbial cell functions through protein modification.

- Anticancer Research : Studies on structurally analogous compounds suggest that sulfonyl chlorides may induce apoptosis in cancer cells by targeting specific proteins involved in cell cycle regulation.

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-3,3-difluoropropane-1-sulfonyl chloride, and how can purity be optimized?

The synthesis typically involves chlorosulfonation of fluorinated propane derivatives under inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride group. Solvents like dichloromethane or chloroform are used to stabilize reactive intermediates. Purification is achieved via recrystallization (using hexane/ethyl acetate mixtures) or column chromatography (silica gel with gradient elution) to achieve >95% purity. Contamination by residual solvents or unreacted starting materials can be monitored via ¹⁹F NMR or GC-MS .

Q. What are the most common nucleophilic substitution reactions involving this compound?

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols. For example:

- Reaction with primary amines yields sulfonamides (R-SO₂-NH-R'), critical in pharmaceutical intermediates.

- Reaction with alcohols produces sulfonate esters, useful as alkylating agents.

Kinetic studies suggest fluorination at the β-position (C-3) reduces electron density at the sulfur center, slowing reaction rates compared to non-fluorinated analogs. Steric effects from the chloro and difluoro groups further influence regioselectivity .

Q. What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of HCl/HF vapors released during hydrolysis.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fluoropolymer-coated lab coats.

- Storage : Under anhydrous conditions (e.g., molecular sieves) at 2–8°C to prevent decomposition.

- Spill Management : Neutralize with sodium bicarbonate or calcium carbonate to mitigate corrosive byproducts .

Q. Which analytical techniques are recommended for characterizing this compound?

- ¹H/¹⁹F NMR : To confirm substitution patterns and fluorinated group integrity.

- IR Spectroscopy : Peaks at 1360–1390 cm⁻¹ (S=O asymmetric stretch) and 1170–1200 cm⁻¹ (S=O symmetric stretch).

- Mass Spectrometry (EI-MS) : Molecular ion cluster at m/z 215–217 ([M]⁺, accounting for chlorine isotopes).

- XRD : For crystalline derivatives, as demonstrated in structurally related fluorinated sulfonyl chlorides .

Advanced Research Questions

Q. How do the fluorinated and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl and chloro groups decrease electron density at the sulfur center, reducing its electrophilicity. This necessitates stronger nucleophiles (e.g., Grignard reagents) or catalytic activation (e.g., Pd-mediated cross-coupling). Computational studies (DFT) suggest the C-3 fluorination increases the activation energy for SN2 mechanisms by 15–20 kJ/mol compared to non-fluorinated analogs .

Q. How can Design of Experiments (DoE) optimize reaction conditions for derivatives?

A DoE approach can systematically vary:

- Temperature : 0–50°C (higher temperatures risk decomposition).

- Solvent Polarity : Dichloromethane (low polarity) vs. DMF (high polarity).

- Catalyst Load : 0.1–5 mol% of DMAP or pyridine.

Response variables include yield, purity, and reaction time. Central Composite Design (CCD) models are effective for multi-factor optimization, as shown in analogous sulfonyl chloride syntheses .

Q. What are the stability profiles of this compound under varying pH and temperature?

- Acidic Conditions (pH < 3) : Rapid hydrolysis to 3-chloro-3,3-difluoropropane-1-sulfonic acid.

- Basic Conditions (pH > 10) : Degradation via nucleophilic attack by hydroxide ions.

- Thermal Stability : Decomposes above 80°C, releasing SO₂ and HF. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored anhydrously .

Q. How to resolve contradictions in reported purification methods (e.g., recrystallization vs. chromatography)?

Discrepancies arise from differing impurity profiles based on synthetic routes:

Q. Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.